molecular formula C8H3BrClFN2O B13193618 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol

6-Bromo-2-chloro-7-fluoroquinazolin-4-ol

Cat. No.: B13193618
M. Wt: 277.48 g/mol
InChI Key: FKBOEFCEIVNEHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of quinazoline derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

6-Bromo-2-chloro-7-fluoroquinazolin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-chloro-7-fluoroquinazolin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-2-chloro-7-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives such as:

    6-Bromo-7-fluoroquinazolin-4-ol: Similar structure but lacks the chlorine atom.

    7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but with different halogen positions.

    6-Chloro-7-fluoroquinazolin-4-ol: Similar structure but lacks the bromine atom.

The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H3BrClFN2O

Molecular Weight

277.48 g/mol

IUPAC Name

6-bromo-2-chloro-7-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3BrClFN2O/c9-4-1-3-6(2-5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14)

InChI Key

FKBOEFCEIVNEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=C(NC2=O)Cl

Origin of Product

United States

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